molecular formula C15H12N4OS B2405069 N-(1H-1,3-benzimidazol-5-yl)-N'-benzoylthiourea CAS No. 861208-79-9

N-(1H-1,3-benzimidazol-5-yl)-N'-benzoylthiourea

Cat. No.: B2405069
CAS No.: 861208-79-9
M. Wt: 296.35
InChI Key: OVJFWSWCPYXZPX-UHFFFAOYSA-N
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Description

N-(1H-1,3-benzimidazol-5-yl)-N’-benzoylthiourea is a chemical compound with the molecular formula C15H12N4OS This compound is known for its unique structure, which includes a benzimidazole ring and a benzoylthiourea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-1,3-benzimidazol-5-yl)-N’-benzoylthiourea typically involves the reaction of 1H-1,3-benzimidazole-5-amine with benzoyl isothiocyanate. The reaction is usually carried out in an appropriate solvent such as dichloromethane or ethanol, under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

While specific industrial production methods for N-(1H-1,3-benzimidazol-5-yl)-N’-benzoylthiourea are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification techniques to ensure cost-effectiveness and high yield.

Chemical Reactions Analysis

Types of Reactions

N-(1H-1,3-benzimidazol-5-yl)-N’-benzoylthiourea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea moiety can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or thiols.

    Substitution: Formation of substituted benzimidazole derivatives.

Scientific Research Applications

N-(1H-1,3-benzimidazol-5-yl)-N’-benzoylthiourea has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential anticancer properties and as a therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of N-(1H-1,3-benzimidazol-5-yl)-N’-benzoylthiourea involves its interaction with specific molecular targets and pathways. In biological systems, it can bind to enzymes or receptors, inhibiting their activity and leading to various therapeutic effects. The benzimidazole ring is known to interact with DNA, while the thiourea moiety can form strong hydrogen bonds with biological molecules, enhancing its binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • N-(1H-1,3-benzimidazol-5-yl)thiourea
  • N-benzoylthiourea
  • Benzimidazole derivatives

Uniqueness

N-(1H-1,3-benzimidazol-5-yl)-N’-benzoylthiourea stands out due to its combined structural features of benzimidazole and benzoylthiourea, which confer unique chemical and biological properties. Its ability to form metal complexes and its potential therapeutic applications make it a compound of significant interest in scientific research.

Properties

IUPAC Name

N-(3H-benzimidazol-5-ylcarbamothioyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4OS/c20-14(10-4-2-1-3-5-10)19-15(21)18-11-6-7-12-13(8-11)17-9-16-12/h1-9H,(H,16,17)(H2,18,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVJFWSWCPYXZPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC3=C(C=C2)N=CN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301329557
Record name N-(3H-benzimidazol-5-ylcarbamothioyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301329557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

35 [ug/mL] (The mean of the results at pH 7.4)
Record name SID50085839
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

861208-79-9
Record name N-(3H-benzimidazol-5-ylcarbamothioyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301329557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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